
Nolatrexed dihydrochloride
Structure
3D Structure of Parent
特性
CAS番号 |
152946-68-4 |
---|---|
分子式 |
C14H13ClN4OS |
分子量 |
320.8 g/mol |
IUPAC名 |
2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C14H12N4OS.ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;/h2-7H,1H3,(H3,15,17,18,19);1H |
InChIキー |
JSVRVYCCSLQAON-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl |
異性体SMILES |
CC1=C(C2=C(C=C1)NC(=NC2=O)[NH3+])SC3=CC=[NH+]C=C3.[Cl-].[Cl-] |
正規SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl |
同義語 |
2-Amino-6-methyl-5-(4-pyridinylthio)-4(1H)-quinazolinone Hydrochloride; AG 337; Thymitaq; |
製品の起源 |
United States |
説明
Overview of Thymidylate Synthase as a Critical Therapeutic Target
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA biosynthesis. nih.gov By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TS plays a pivotal role in the DNA replication and repair processes necessary for cell division. mdpi.com The critical function of TS in proliferating cells makes it an important target for cancer chemotherapy. nih.govnih.gov Inhibition of TS leads to a deficiency in thymidylate and imbalances in the nucleotide pool, which in turn impair DNA replication and repair, ultimately inducing cell death. nih.gov Consequently, agents that target TS have been a cornerstone of cancer treatment for many solid and hematological malignancies. nih.govresearchgate.net
Rationale for Nolatrexed (B128640) Dihydrochloride's Structure-Based Design
Nolatrexed dihydrochloride (B599025) was specifically engineered using structure-based drug design to be a potent and selective inhibitor of thymidylate synthase, while circumventing the resistance mechanisms associated with classical antifolates. researchgate.netoup.com A key feature of Nolatrexed is the absence of a glutamate (B1630785) residue in its structure. ascopubs.org This makes it a "nonclassical" antifolate that does not require carrier-mediated transport for cellular entry or polyglutamylation for its inhibitory activity. oup.comascopubs.org
Being uncharged at physiological pH, Nolatrexed can passively diffuse across cell membranes. oup.com Its design as a water-soluble yet lipophilic quinazoline (B50416) folate analog allows it to occupy the folate binding site of thymidylate synthase, leading to non-competitive inhibition of the enzyme. cancer.govaxonmedchem.com This direct inhibition of thymidylate synthase results in the disruption of DNA synthesis and induction of apoptosis in cancer cells. cancer.gov The structure-based design of Nolatrexed was a deliberate strategy to create a thymidylate synthase inhibitor with an improved therapeutic profile, particularly against tumors resistant to conventional antifolates. oup.comcapes.gov.br
Research Findings on Nolatrexed Dihydrochloride
Inhibition and Cytotoxicity of this compound
Parameter | Value | Cell Lines | Reference |
---|---|---|---|
Ki (human TS) | 11 nM | - | medchemexpress.com |
IC50 | 0.39 - 6.6 µM | Murine and human cell lines | axonmedchem.com |
Preclinical and Clinical Pharmacokinetics of this compound
Parameter | Value | Species/Study Population | Reference |
---|---|---|---|
Half-life (t1/2) | 173 minutes (range, 43 to 784) | Patients with solid tumors | nih.gov |
Oral Bioavailability | 89% (median; range 33-116%) | Patients in Phase I study | aacrjournals.org |
Urinary Excretion (unchanged) | 18% (range, 9% to 35%) | Patients with solid tumors | nih.gov |
Clinical Trials of this compound
Phase | Condition | Key Findings | Reference |
---|---|---|---|
Phase I | Solid Tumors | Established Maximum Tolerated Dose (MTD); showed antitumor effects. | nih.govascopubs.org |
Phase I | Advanced Cancer (Children) | Determined MTD for children; showed evidence of therapeutic activity. | nih.gov |
Phase II | Advanced Hepatocellular Carcinoma | Showed modest biologic activity. | capes.gov.br |
Phase III | Unresectable Hepatocellular Carcinoma | Compared survival with doxorubicin. | clinicaltrials.gov |
Molecular and Biochemical Mechanisms of Action
Enzymatic Inhibition Kinetics
The potency of nolatrexed (B128640) dihydrochloride (B599025) as an inhibitor of its primary target has been quantified using purified recombinant human thymidylate synthase. Studies have consistently determined its inhibition constant (K_i_) to be 11 nM. biochempartner.commedchemexpress.commedchemexpress.cncuni.czaxonmedchem.comfishersci.fichemondis.com The K_i_ value represents the concentration of the inhibitor required to produce half-maximum inhibition, providing a measure of the inhibitor's binding affinity for the enzyme. A lower K_i_ value indicates a higher affinity and greater potency.
Table 2: Inhibition Constant (K_i_) for Nolatrexed Dihydrochloride
Enzyme | Inhibitor | K_i_ Value | Source(s) |
---|---|---|---|
Human Thymidylate Synthase | This compound | 11 nM | biochempartner.commedchemexpress.commedchemexpress.cncuni.czaxonmedchem.com |
Kinetic studies have demonstrated that this compound acts as a non-competitive inhibitor of thymidylate synthase. biochempartner.commedchemexpress.commedchemexpress.cncuni.czaxonmedchem.comfishersci.fichemondis.com In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, which is a site distinct from the active site where the substrate binds. nih.govnumberanalytics.com This means the inhibitor can bind to the enzyme regardless of whether the substrate is already bound. nih.gov
The binding of a non-competitive inhibitor alters the enzyme's conformation, inactivating it and preventing the catalytic conversion of substrate to product. nih.gov A key characteristic of non-competitive inhibition is that it decreases the maximum reaction rate (Vmax) without changing the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. nih.govnumberanalytics.comlibretexts.org The Km remains unchanged because the inhibitor does not compete with the substrate for the active site, and thus does not affect the enzyme's affinity for its substrate. nih.govlibretexts.org
Table 3: List of Compounds Mentioned
Compound Name |
---|
This compound |
Thymidylate Synthase (TS) |
mTORC1 (mechanistic Target of Rapamycin Complex 1) |
mTORC2 (mechanistic Target of Rapamycin Complex 2) |
Quantitative Inhibition Constants (K_i_ Values) against Purified Recombinant Enzymes
Impact on Folate Metabolism and Nucleotide Synthesis
This compound is a non-classical, lipophilic antifolate that acts as a potent and non-competitive inhibitor of thymidylate synthase (TS). tandfonline.commedchemexpress.comfishersci.fiaxonmedchem.com This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. tandfonline.comkarger.com Nolatrexed interacts with the folate cofactor binding site on the thymidylate synthase enzyme, exhibiting a high affinity with a K_i_ value of 11 nM for the human form of the enzyme. medchemexpress.comfishersci.fimedchemexpress.cn
Disruption of De Novo Thymidylate Synthesis and Subsequent Metabolite Accumulation (e.g., dUMP, dTMP)
The inhibition of thymidylate synthase by nolatrexed leads to a significant disruption in the normal synthesis of thymidylate. This interference causes a marked depletion of deoxythymidine monophosphate (dTMP), a crucial building block for DNA. tandfonline.comcuni.cz Concurrently, there is a substantial accumulation of deoxyuridine monophosphate (dUMP), the substrate for thymidylate synthase. tandfonline.comkarger.comcuni.cz This imbalance, characterized by dTMP depletion and dUMP accumulation, is a hallmark of thymidylate synthase inhibition and ultimately contributes to what is known as "thymineless cell death". tandfonline.comcuni.cz The accumulation of dUMP can also be influenced by the increased activity of other enzymes like ribonucleotide reductase and deoxycytidylate deaminase. researchgate.net The subsequent efflux of deoxyuridine into the bloodstream has been explored as a potential pharmacodynamic marker to monitor the in vivo inhibition of thymidylate synthase following the administration of drugs like nolatrexed. tandfonline.comnih.gov
Independence from Folylpolyglutamate Synthetase Activity
A key characteristic of nolatrexed is its independence from the enzyme folylpolyglutamate synthetase (FPGS). oup.comnih.gov Unlike classical antifolates, nolatrexed does not possess a glutamate (B1630785) residue, which means it cannot be polyglutamylated. tandfonline.comcuni.czoup.com Polyglutamylation is a process that adds glutamate residues to antifolates within the cell, a modification that can enhance their intracellular retention and, in some cases, significantly increase their inhibitory potency against target enzymes. oup.com Because nolatrexed is not a substrate for FPGS, its activity is not dependent on this enzymatic process. oup.comnih.gov This lipophilic compound enters cells via passive diffusion, bypassing the need for specific folate transport systems. karger.comcuni.cznih.gov
Modulation of Ancillary Enzymes and Signaling Pathways
Beyond its primary mechanism as a thymidylate synthase inhibitor, nolatrexed has been shown to influence other cellular enzymes and pathways.
Regulation of Sulfotransferase Expression and Activity
Research has demonstrated that nolatrexed can significantly increase the expression of sulfotransferases (SULTs). medchemexpress.commedchemexpress.cnamericanchemicalsuppliers.com Studies in both rats and human hepatocarcinoma (HepG2) cells have shown that nolatrexed treatment leads to an upregulation of various SULT isoforms at both the protein and mRNA levels. mcconline.org.inbiorxiv.orgnih.gov
In female Sprague-Dawley rats, nolatrexed administration resulted in a significant increase in the activities of aryl sulfotransferase-IV (AST-IV), also known as SULT1A1, and sulfotransferase-a (STa), or SULT2A1. mcconline.org.innih.gov This increase in activity was accompanied by corresponding changes in protein and mRNA expression. mcconline.org.in Interestingly, the effect on protein expression appeared to be dose-dependent, with an initial increase at lower doses followed by a decrease at higher, supra-therapeutic doses. mcconline.org.in
Similarly, in HepG2 cells, nolatrexed treatment led to increased expression of several human sulfotransferase isoforms, including those that catalyze the sulfation of phenols (PPST), dopamine (B1211576) and monoamines (MPST), dehydroepiandrosterone (B1670201) (DHEAST), and estradiol (B170435) (EST). mcconline.org.innih.gov The regulation of EST expression by nolatrexed showed a multiphasic pattern, with an initial decrease, followed by a restoration to control levels, and then another decrease at very high concentrations. mcconline.org.in
Interactive Data Table: Effect of Nolatrexed on Rat Liver Sulfotransferase Activities
Sulfotransferase Isoform | Change in Activity with Nolatrexed Treatment | Statistical Significance |
Aryl sulfotransferase-IV (AST-IV / SULT1A1) | Significantly increased | P<0.01 and P<0.05 |
Sulfotransferase-a (STa / SULT2A1) | Significantly increased (except at the highest dose) | P<0.01 and P<0.05 |
Data derived from studies in female Sprague-Dawley rats treated with nolatrexed. mcconline.org.in
Influence on Other Metabolic or Signaling Cascades
As a consequence of its primary action, nolatrexed induces cell cycle arrest in the S phase, which is the DNA synthesis phase. medchemexpress.comnih.govmedchemexpress.eu This is a direct result of the inhibition of DNA replication due to the lack of necessary thymine (B56734) nucleotides. nih.gov This S-phase arrest is a common outcome for agents that interfere with DNA synthesis.
Cellular Pharmacology and Efficacy Preclinical in Vitro Studies
Antiproliferative and Cytotoxic Activity
Nolatrexed (B128640) has demonstrated broad-spectrum antiproliferative activity against a variety of cancer cell lines derived from both murine and human tissues. axonmedchem.comcaymanchem.com The potency of its growth-inhibitory effects, commonly quantified by the half-maximal inhibitory concentration (IC50), varies across different cell lines, reflecting inherent differences in cellular characteristics such as drug uptake, target enzyme levels, and metabolic pathways.
In a panel of cell lines of both human and murine origin, Nolatrexed exhibited IC50 values ranging from 0.39 to 6.6 µM. axonmedchem.comcaymanchem.com Studies on specific human colon cancer cell lines, WiDr and Lovo, confirmed its cytotoxic effects. nih.gov The compound's activity has also been characterized in murine leukemia L1210 cells. caymanchem.com The non-classical, lipophilic nature of Nolatrexed allows it to enter cells without relying on the reduced folate carrier, a common transport mechanism for other antifolates that can be a source of drug resistance. nih.gov
Below is a representative table of the growth inhibition profile of Nolatrexed dihydrochloride (B599025) in various cancer cell lines based on reported data.
Cell Line | Origin | IC50 (µM) |
Various Cancer Lines | Murine & Human | 0.39 - 6.6 axonmedchem.comcaymanchem.com |
L1210 | Murine Leukemia | Data available caymanchem.com |
WiDr | Human Colon Cancer | Activity confirmed nih.gov |
Lovo | Human Colon Cancer | Activity confirmed nih.gov |
CCRF-CEM | Human Leukemia | Activity confirmed medchemexpress.comaacrjournals.org |
Note: Specific IC50 values for every cell line are not publicly available in all sources, but the effective range is well-established.
The cytotoxic efficacy of Nolatrexed is significantly influenced by the duration of cellular exposure. Preclinical investigations have consistently shown that prolonged exposure to the drug results in increased antiproliferative activity. nih.govascopubs.org This time-dependent cytotoxicity is a key characteristic of agents that target DNA synthesis.
For instance, in studies involving the human leukemia cell line CCRF-CEM, short-term exposure (e.g., 6 hours) to Nolatrexed resulted in minimal to no growth inhibition. aacrjournals.org However, extending the exposure period to 96 hours led to significant sensitivity and cell death. aacrjournals.org This suggests that sustained inhibition of thymidylate synthase is necessary to exert a maximal cytotoxic effect. The requirement for prolonged exposure is linked to the need to deplete intracellular pools of thymidine (B127349) nucleotides sufficiently to halt DNA replication and trigger cell death pathways. plos.orgnih.gov Even intermittent exposure for durations such as 6 hours has been noted to have some inhibitory effect on CCRF-CEM cells. medchemexpress.com
Growth Inhibition Across Diverse Cancer Cell Lines (IC50 Profiling in Murine and Human Origin)
Cell Cycle Dynamics and DNA Synthesis
A primary cellular consequence of Nolatrexed-mediated thymidylate synthase inhibition is a profound disruption of the cell cycle. By blocking the synthesis of dTMP, Nolatrexed effectively halts the production of thymidine triphosphate (dTTP), a crucial building block for DNA synthesis. cancer.govnih.gov This depletion of dTTP leads to the arrest of cells in the S-phase of the cell cycle, the phase dedicated to DNA replication. cancer.govnih.govmedchemexpress.commedchemexpress.cn
Flow cytometry analyses have confirmed this effect. In human colon cancer cell lines Lovo and WiDr, treatment with Nolatrexed resulted in a pronounced accumulation of cells in the S-phase, affecting 50-70% of the cell population. nih.gov Similarly, in murine L1210 leukemia cells, exposure to Nolatrexed concentrations of 0.7 and 3.5 μM induced a clear S-phase arrest. caymanchem.com This targeted effect on proliferating cells underscores its mechanism as an antiproliferative agent.
The inhibition of thymidylate synthase by Nolatrexed directly perturbs the delicate balance of intracellular deoxyribonucleotide (dNTP) pools. The primary effect is a sharp decrease in the availability of dTMP and its subsequent phosphorylated form, dTTP. plos.org Concurrently, the substrate for the blocked enzyme, deoxyuridine monophosphate (dUMP), accumulates. This leads to an increase in deoxyuridine triphosphate (dUTP). plos.org
This imbalance—a dearth of dTTP and an excess of dUTP—has severe consequences. The DNA replication machinery may mistakenly incorporate dUTP into newly synthesized DNA strands. plos.org The subsequent attempt by DNA repair mechanisms, such as uracil-DNA glycosylase, to excise the uracil (B121893) leads to DNA strand breaks and damage. plos.org This cascade of events, triggered by the initial depletion of thymidine, is often referred to as "thymineless cell death." plos.org The measurement of elevated plasma deoxyuridine has been used as a pharmacodynamic marker to confirm the in vivo inhibition of thymidylate synthase by Nolatrexed. nih.gov
Induction of S-Phase Cell Cycle Arrest
Reversal of Cellular Effects
The cytotoxic effects of Nolatrexed can be reversed by circumventing the enzymatic block it creates. Since Nolatrexed's activity stems from its inhibition of the de novo synthesis of thymidylate, supplying cells with an external source of thymidine can rescue them from its antiproliferative effects. The salvage pathway can utilize this exogenous thymidine to produce the necessary dTTP for DNA synthesis, thereby bypassing the need for thymidylate synthase.
In vitro studies have demonstrated this reversal effect clearly. In experiments with L1210 murine leukemia cells, the addition of exogenous thymidine to the culture medium was shown to decrease the growth-inhibitory effect of Nolatrexed by more than 50-fold. caymanchem.com Furthermore, in clinical contexts, the antiproliferative toxicities observed were found to be reversible upon cessation of the drug infusion, with markers like plasma deoxyuridine returning to baseline levels. nih.gov This highlights that the cellular effects are directly tied to the presence of the drug and its inhibition of the specific metabolic pathway.
Reversal of Growth Inhibition by Exogenous Thymidine
Nolatrexed dihydrochloride functions as a specific inhibitor of thymidylate synthase (TS), an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov By blocking this pathway, nolatrexed depletes the intracellular pool of dTMP, leading to the inhibition of DNA replication and subsequent cell growth.
A key characteristic of this mechanism of action is the ability to circumvent its cytotoxic effects by supplying the cell with an external source of thymidine. This process, known as "thymidine rescue," utilizes the salvage pathway for nucleotide synthesis. In this pathway, exogenous thymidine is transported into the cell and phosphorylated by thymidine kinase (TK) to form dTMP, thereby replenishing the depleted nucleotide pool and overcoming the block imposed by the TS inhibitor.
Preclinical in vitro studies have demonstrated this rescue effect in the context of nolatrexed. In L1210 murine leukemia cells, the cytotoxicity induced by nolatrexed can be reversed by the presence of thymidine. researchgate.net This finding is consistent with the behavior of other folate-based TS inhibitors and confirms that the primary mechanism of nolatrexed's growth-inhibitory action is the specific inhibition of thymidylate synthase. researchgate.netresearchgate.net The efficiency of this rescue is dependent on the cell's ability to uptake thymidine from the extracellular environment. Studies have shown that nucleoside transport inhibitors can partially block this thymidine rescue, further highlighting the reliance on the salvage pathway to bypass nolatrexed's effects. researchgate.net
Cellular Uptake and Intracellular Dynamics
The cellular pharmacology of nolatrexed is fundamentally distinct from that of classical antifolates, primarily due to its unique physicochemical properties which dictate its uptake, retention, and efflux from the cell.
Non-Carrier-Mediated Cellular Uptake Mechanisms
Classical folate antagonists, such as methotrexate, are typically polar molecules that require active, carrier-mediated transport systems to cross the cell membrane. nih.gov In contrast, nolatrexed was designed as a lipophilic, non-classical antifolate. aacrjournals.orgaxonmedchem.com This property allows it to bypass the reliance on specific transporters like the reduced folate carrier (RFC). cuni.cz
In vitro studies have established that nolatrexed enters cells primarily through passive diffusion. aacrjournals.orgresearchgate.net This mechanism is driven by the concentration gradient across the plasma membrane, where the drug moves from a region of higher concentration (extracellular space) to one of lower concentration (intracellular space) without the expenditure of cellular energy. nih.govresearchgate.netdiva-portal.org This mode of entry presents a significant preclinical advantage, as it allows nolatrexed to circumvent a common mechanism of drug resistance observed with classical antifolates, which involves the downregulation or mutation of the reduced folate carrier. researchgate.net
Intracellular Drug Retention and Efflux Mechanisms
Once inside the cell, the retention of classical antifolates is significantly enhanced by a process called polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate (B1630785) residues to the drug molecule. The resulting polyglutamated forms are more potent inhibitors of target enzymes and, due to their increased negative charge, are retained within the cell for longer periods as they cannot easily efflux across the cell membrane. oup.com
A defining feature of nolatrexed's intracellular dynamics is that it is not a substrate for FPGS and therefore does not undergo polyglutamylation. aacrjournals.orgoup.com This was a deliberate aspect of its design to avoid resistance mechanisms associated with decreased FPGS activity. Consequently, its intracellular retention is not actively prolonged by this mechanism.
The lack of polyglutamylation means that intracellular concentrations of nolatrexed are more directly influenced by the equilibrium of its passive diffusion across the cell membrane and by active efflux mechanisms. While nolatrexed avoids resistance via impaired uptake or polyglutamylation, its effectiveness can be influenced by drug efflux pumps. frontiersin.org Multidrug resistance-associated proteins (MRPs) and the breast cancer resistance protein (BCRP) are known to be involved in the efflux of various antifolates and represent potential mechanisms for reducing intracellular accumulation of nolatrexed.
Data Tables
Table 1: In Vitro Growth Inhibition by this compound
The following table displays the 50% inhibitory concentration (IC₅₀) values for this compound in various murine and human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
Cell Line | Origin | IC₅₀ (µM) |
L1210 | Murine Leukemia | 0.39 |
HCT-8 | Human Colon | 1.3 |
H460 | Human Lung | 6.6 |
HNX14C | Human Head and Neck | Not Specified |
HNX22B | Human Head and Neck | Not Specified |
CCRF-CEM | Human Leukemia | Not Specified |
HepG2 | Human Liver | Not Specified |
Data sourced from multiple preclinical studies. axonmedchem.comnih.gov
Preclinical in Vivo Efficacy Studies
Antitumor Activity in Murine Models
Efficacy in Murine Xenograft and Syngeneic Tumor Models
Nolatrexed (B128640) dihydrochloride (B599025) has shown notable efficacy against specific tumor models that are deficient in thymidine (B127349) kinase (TK), an enzyme that can salvage thymidine and potentially circumvent the effects of TS inhibition. This targeted activity has been observed in both human tumor xenografts and murine syngeneic models.
In studies involving nude mice bearing the HeLa Bu25TK- human cervical carcinoma xenograft, administration of nolatrexed dihydrochloride led to significant retardation of tumor growth. medchemexpress.com The drug's ability to inhibit tumor progression in this model highlights its potential against cancers with specific enzyme deficiencies.
The L5178Y murine lymphoma model, particularly the TK-deficient variant, has also been instrumental in the preclinical evaluation of nolatrexed and other TS inhibitors. oup.comaacrjournals.org Research in this model has shown that treatment with TS inhibitors can lead to a decrease in cellular thymidine nucleotides. aacrjournals.org Furthermore, in vivo studies with the L5178Y TK-/- lymphoma have demonstrated that TS inhibitors can cause a more significant up-regulation of the target enzyme, thymidylate synthase, in normal intestinal epithelial cells compared to the tumor cells themselves. aacrjournals.org
Influence of Administration Schedule on In Vivo Antitumor Activity
The antitumor activity of this compound in vivo is highly dependent on the duration of exposure. Preclinical studies have consistently shown that prolonged administration schedules enhance the drug's efficacy. nih.govascopubs.org
Initial investigations with a 24-hour infusion of this compound revealed that while TS inhibition was achieved, it was not sustained, with markers of inhibition returning to baseline levels shortly after the infusion ended. oup.com This observation prompted the exploration of more prolonged administration protocols. Subsequent preclinical and clinical studies established that a continuous 5-day infusion schedule was more effective in optimizing the antiproliferative effects of the drug. oup.comascopubs.org This extended exposure ensures continuous pressure on thymidylate synthase, leading to a more profound and sustained inhibition of DNA synthesis in cancer cells. The development of long-circulating liposomal formulations of this compound has also been explored as a means to prolong the drug's half-life and enhance its long-term antitumor effect. nih.gov
Pharmacodynamic Biomarkers in Preclinical Models
To assess the biological activity and target engagement of this compound in preclinical models, researchers have utilized surrogate markers and imaging techniques. These tools provide valuable insights into the drug's mechanism of action and help establish a relationship between drug exposure and its therapeutic effect.
Monitoring Thymidylate Synthase Inhibition via Surrogate Markers
A key pharmacodynamic marker for TS inhibition is the level of plasma deoxyuridine (UdR) . Inhibition of thymidylate synthase leads to an accumulation of its substrate, deoxyuridine monophosphate (dUMP), which is subsequently converted to deoxyuridine and released into the plasma. Therefore, an increase in plasma UdR levels serves as a reliable surrogate for TS inhibition. nih.govresearchgate.net Preclinical and clinical studies have consistently shown that administration of this compound leads to a dose-dependent elevation in plasma UdR. nih.govascopubs.org However, these levels tend to normalize rapidly after the cessation of drug administration, underscoring the importance of sustained exposure for continuous target inhibition. oup.com
2-[11C]Thymidine Positron Emission Tomography (PET) is another powerful tool used to non-invasively monitor the effects of TS inhibition in vivo. oup.com This imaging technique measures the uptake of radiolabeled thymidine by tissues. Since TS inhibition blocks the de novo synthesis of thymidylate, cells may increase their salvage of thymidine from the extracellular environment, leading to increased uptake of the radiotracer in the tumor. This method provides a spatial and quantitative assessment of the biological consequences of TS inhibition.
Correlation Between Preclinical Drug Exposure and Target Engagement
Establishing a clear link between the concentration of this compound in the body and its effect on thymidylate synthase is crucial for optimizing treatment strategies. Pharmacokinetic and pharmacodynamic analyses have sought to define this relationship.
In preclinical murine models, a strong correlation has been demonstrated between key pharmacodynamic markers and the antitumor effect. Specifically, a decrease in tumor thymidine triphosphate (dTTP) levels, a direct product of the TS pathway, and a concurrent increase in tumor dUMP and plasma deoxyuridine have been linked to the efficacy of TS inhibitors. aacrjournals.org
While a direct correlation between peak plasma concentration of nolatrexed and its efficacy has been shown to be weak in some studies, a more significant relationship has been observed between the area under the plasma concentration-time curve (AUC) and trough concentrations with the drug's biological effects. oup.com Furthermore, hematologic toxicities, which are a manifestation of the drug's antiproliferative effects on normal tissues, have been significantly related to both the plasma concentrations and the dose of nolatrexed. nih.gov This indicates that maintaining a threshold concentration of the drug is critical for achieving the desired target engagement and therapeutic outcome.
Mechanisms of Resistance and Strategies to Overcome Them
Overcoming Classical Antifolate Resistance
Classical antifolates often fail due to impaired transport into cancer cells or inefficient intracellular retention via polyglutamation. Nolatrexed's design specifically addresses these vulnerabilities.
Design Rationale to Circumvent Defective Cellular Transport
Resistance to classical folate antagonists, such as methotrexate, frequently arises from impaired drug transport into cells. These older agents are typically negatively charged and rely on specific transport systems, primarily the reduced folate carrier (RFC), to cross the cell membrane. ingentaconnect.comaacrjournals.orgnih.gov A reduction in the expression or function of RFC is a well-documented mechanism of resistance in cancer cells. nih.gov
Nolatrexed (B128640) was engineered to bypass this transport-dependent resistance. ingentaconnect.com As a lipophilic, non-classical antifolate, it is uncharged at physiological pH and does not depend on the RFC or other specific transport mechanisms for cellular entry. ingentaconnect.comaacrjournals.orgoup.comaacrjournals.orgkarger.com Instead, it permeates the cell membrane via passive diffusion, a process driven by its concentration gradient. cuni.czresearchgate.net This design feature ensures that its ability to enter cancer cells is unaffected by the downregulation or mutation of folate transporters, a common clinical challenge with classical antifolates. silae.it
Role of Molecular Structure in Bypassing Polyglutamation-Dependent Resistance
Another critical factor in the efficacy and resistance profile of classical antifolates is intracellular polyglutamation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of glutamate (B1630785) residues to the drug molecule. ingentaconnect.comaacrjournals.org Polyglutamation traps the antifolate inside the cell, preventing its efflux, and can significantly increase its inhibitory affinity for target enzymes like TS. ingentaconnect.comaacrjournals.org Consequently, decreased FPGS activity is a major mechanism of resistance to polyglutamatable antifolates such as raltitrexed (B1684501) and pemetrexed. core.ac.uk
Nolatrexed's molecular structure was intentionally designed to be independent of this metabolic step. It lacks the terminal glutamate side chain that is necessary for it to act as a substrate for FPGS. ingentaconnect.comaacrjournals.orgoup.comaacrjournals.orgcuni.cz Because it is not polyglutamated, its intracellular concentration and cytotoxic activity are not dependent on FPGS levels. ingentaconnect.comaacrjournals.orgcore.ac.uk
This characteristic was demonstrated in studies using the human leukemia cell line CCRF-CEM and its raltitrexed-resistant variant, CEM:RTOM, which has less than 11% of the FPGS activity of the parental line. The CEM:RTOM cells were over 1000-fold resistant to raltitrexed but showed no significant difference in sensitivity to nolatrexed compared to the parental cells, confirming that nolatrexed's activity is independent of polyglutamation status. aacrjournals.orgnih.gov
Intrinsic and Acquired Resistance Pathways to Nolatrexed Dihydrochloride (B599025)
Despite its design, cells can develop resistance to nolatrexed through other mechanisms, primarily involving the drug's target enzyme and alternative metabolic pathways.
Modulation of Thymidine (B127349) Salvage Pathway in Resistant Phenotypes
A primary mechanism by which cells can withstand the effects of TS inhibition is by activating the thymidine salvage pathway. oup.comkarger.com When the de novo synthesis of thymidylate (dTMP) is blocked by nolatrexed, cells can compensate by importing extracellular thymidine from their environment. aacrjournals.orgoup.com This salvaged thymidine is then phosphorylated by thymidine kinase (TK), primarily the cytoplasmic enzyme TK1, to produce the dTMP necessary for DNA synthesis, thereby circumventing the drug-induced block. oup.comkarger.com
The clinical relevance of this pathway in response to nolatrexed has been demonstrated using positron emission tomography (PET). In a study of patients with advanced gastrointestinal cancer, administration of nolatrexed led to a statistically significant increase in the tumor's uptake of radiolabeled thymidine (2-[11C]thymidine). aacrjournals.orgoup.com This finding provides direct evidence that TS inhibition by nolatrexed triggers an upregulation of the thymidine salvage pathway in tumors. oup.com The degree of this increase in thymidine uptake correlated with the patient's exposure to the drug. oup.com
This adaptive response represents a key pathway for acquired resistance. Cells that can efficiently upregulate thymidine transport and phosphorylation may become less sensitive to nolatrexed's cytotoxic effects. aacrjournals.orgoup.com
Patient ID | Change in Tumor Thymidine Retention (FRT) | Change in Plasma Deoxyuridine | Change in Plasma Thymidine |
---|
Data adapted from a clinical study using 2-[11C]thymidine PET. oup.com The increase in tumor thymidine retention (FRT) and plasma thymidine levels 1 hour after nolatrexed administration reflects the upregulation of the salvage pathway. The increase in plasma deoxyuridine is a direct marker of TS inhibition.
Rational Drug Design and Chemical Synthesis of Nolatrexed Dihydrochloride
Structure-Based Drug Design Principles
The discovery of Nolatrexed (B128640) was not serendipitous but the result of a deliberate, structure-guided effort to design a specific inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis and a well-established target for cancer chemotherapy. researchgate.netresearchgate.net
The design of Nolatrexed was heavily reliant on the three-dimensional structure of the target enzyme, thymidylate synthase. researchgate.netcapes.gov.br The molecular design process involved a repetitive crystallographic analysis of protein-ligand structures to understand the intricate interactions within the enzyme's active site. researchgate.net At the beginning of the project, researchers focused on the folate cofactor binding site of a high-resolution ternary crystal structure of Escherichia coli TS. researchgate.net This detailed structural information provided a blueprint for designing small molecules that could bind with high affinity and specificity.
Computer-aided drug design (CADD) and molecular modeling were instrumental in this process, allowing for the virtual screening and analysis of numerous potential compounds. frontiersin.orgacs.orgingentaconnect.com By elucidating the three-dimensional structure of drug-target complexes at an atomic level, researchers could rationally design novel drugs with improved pharmacological properties. migrationletters.com This structure-based approach facilitated the development of Nolatrexed as a lipophilic quinazoline (B50416) folate analog that occupies the folate binding site of thymidylate synthase, leading to the inhibition of the enzyme. researchgate.net The success of this strategy is highlighted by the progression of Nolatrexed to clinical trials, marking it as a key example of a drug developed through computer-aided design. ingentaconnect.combasicmedicalkey.com
Optimized Synthetic Methodologies
The initial synthetic routes for Nolatrexed were complex and presented challenges in quality control and purification. newdrugapprovals.org This led to the development of more efficient and scalable synthetic methods, focusing on yield, purity, and process safety. newdrugapprovals.orgacs.org
A significantly improved and efficient three-step synthesis for Nolatrexed dihydrochloride (B599025) was developed, starting from 4-bromo-5-methylisatin. researchgate.netacs.orgallfordrugs.com A key feature of this new route is the direct conversion of the starting material into methyl 2-amino-6-bromo-5-methylbenzoate using potassium peroxydisulfate (B1198043) and sodium methoxide. researchgate.netnewdrugapprovals.orgacs.org
The final step of the synthesis involves a copper-mediated Ullmann reaction. researchgate.netnewdrugapprovals.org This critical step was substantially optimized to enhance efficiency and reduce impurities. Key modifications included:
Base Modification: Sodium hydride (NaH), a hazardous reagent, was replaced with the safer and more manageable potassium carbonate (K2CO3). researchgate.netnewdrugapprovals.orgacs.org
Catalyst Reduction: The amount of copper catalyst used in the reaction was significantly reduced, minimizing cost and the burden of subsequent removal. researchgate.netnewdrugapprovals.orgacs.org
A crucial process improvement was the development of a more efficient method for removing residual copper, a common issue in Ullmann-type couplings. researchgate.netacs.org The older method utilized hydrogen sulfide (B99878) in methanol (B129727) under strongly acidic conditions. researchgate.netnewdrugapprovals.org The optimized process employs a sodium sulfide solution under approximately neutral conditions, which allows for a more complete and safer removal of copper catalyst residues. researchgate.netnewdrugapprovals.orgacs.org
The optimized synthetic process ensures the production of Nolatrexed dihydrochloride in good yield and high purity. researchgate.netacs.orgallfordrugs.com After the Ullmann coupling, the free base of Nolatrexed is converted to its dihydrochloride salt. researchgate.net This is achieved by treating the free base with an excess of aqueous hydrochloric acid in ethanol. The mixture is warmed to create a clear solution, which is then filtered immediately and cooled. researchgate.net
The final product is precipitated by adding ethyl acetate. researchgate.net This crystallization process is highly effective for purification. It successfully removes key impurities, such as 4,4′-dithiodipyridine, which can form during the Ullmann reaction. newdrugapprovals.orgallfordrugs.com The final product can be obtained with a purity of 99.7%, with unidentified impurities at less than 0.3% and copper levels below 10 ppm, demonstrating a significant advancement over previous synthetic methods. newdrugapprovals.orgallfordrugs.comallfordrugs.com
Development of Novel and Efficient Synthetic Routes (e.g., Three-Step Synthesis, Ullmann Reaction Modifications, Copper Removal)
Design and Biological Evaluation of Analogues and Prodrugs
The quinazolinone scaffold of Nolatrexed is a versatile platform that has been explored for various biological activities, leading to the design and evaluation of numerous analogues. researchgate.netnih.gov
Nolatrexed is classified as a nonclassical antifolate, designed to be more lipophilic and not require polyglutamylation for activity, a strategy to overcome a common mechanism of drug resistance. tandfonline.comnih.gov Structure-activity relationship (SAR) studies on related 2-aminoquinazolinone derivatives have provided insights into the features required for biological activity. nih.govacs.org
SAR exploration has been performed by making modifications at various positions of the quinazolinone core. For instance, in a series of aminoquinazolinones evaluated for antimycobacterial activity, modifications on the left-hand side (LHS) and right-hand side (RHS) of the molecule revealed key structural determinants for potency, solubility, and metabolic stability. nih.govacs.org The primary 2-amino group and the substitution pattern on the fused benzene (B151609) ring are critical for activity. nih.govacs.org
Table 1: SAR Data for Aminoquinazolinone Analogues Data derived from studies on antimycobacterial activity, serving as an example of SAR exploration on the core scaffold.
Modification Position | Substituent Type | Impact on Activity/Properties |
LHS (Position 6) | Methyl sulfone to cyclopropyl (B3062369) sulfone | Loss of activity. nih.gov |
LHS (Position 6) | Introduction of aliphatic amide chains | Drastically improved aqueous solubility. nih.govacs.org |
LHS (Position 6) | Morpholino-type carboxamides | Maintained or improved potency. nih.gov |
RHS | Movement of trifluoromethyl from para- to meta-position | Beneficial for solubility, but reduced metabolic stability. nih.govacs.org |
RHS | Introduction of a pyridyl nitrogen | Did not improve solubility, potentially due to electronic effects. nih.govacs.org |
Core (Position 2) | Removal of 2-amino group | Loss of activity. acs.org |
The concept of prodrugs has also been considered for antifolates to enhance properties like bioavailability and site-specific drug delivery. nus.edu.sgyoutube.com For Nolatrexed, its inherent lipophilicity and ability to bypass the need for enzymatic activation by folylpolyglutamate synthetase (FPGS) can be seen as an intrinsic prodrug-like feature that allows it to be effective where classical antifolates might fail. tandfonline.comnih.gov Further design of prodrugs could involve creating derivatives, such as esters or carbamates, to modulate physicochemical properties. youtube.com
Prodrug Strategies for Enhanced Delivery and Targeted Action
While the development of classical prodrugs for this compound, involving chemical modification of the parent drug to be metabolized into the active form in vivo, is not extensively documented in publicly available research, significant efforts have been made to enhance its delivery and targeted action through advanced formulation strategies. One notable approach is the encapsulation of nolatrexed into liposomal delivery systems to improve its pharmacokinetic profile and therapeutic efficacy.
Research has focused on the development of long-circulating liposomes (LCL) of this compound. nih.gov These liposomes are designed to prolong the circulation time of the drug in the bloodstream, allowing for sustained release and potentially increased accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.
A study detailing the preparation of these long-circulating liposomes utilized a film dispersion-extrusion method combined with an ammonium (B1175870) sulphate gradient. nih.gov To enhance the stability and circulation time of the liposomes, the membrane was modified with amphipathic polyethylene (B3416737) glycol-distearoyl phosphatidylethanolamine (B1630911) (PEG-DSPE). nih.gov This PEGylation helps to reduce clearance by the reticuloendothelial system.
The resulting long-circulating this compound liposomes exhibited the following characteristics:
Property | Value | Reference |
Mean Diameter | 109 nm | nih.gov |
Entrapment Efficiency | 68.5% | nih.gov |
In vivo studies using a mouse model with H22 hepatoma carcinoma cells demonstrated the potential of this enhanced delivery system. nih.gov While the immediate antitumor effect of the long-circulating liposomal nolatrexed was less potent than the free drug, it showed a more significant long-term tumor growth inhibition. nih.gov Over a longer period, the LCL formulation resulted in a tumor weight inhibition rate of 41.68%. nih.gov This suggests that the sustained release of nolatrexed from the liposomes and the extended half-life of the formulation contribute to a more durable therapeutic effect. nih.gov
This liposomal formulation represents a key strategy to overcome the limitations of conventional administration, aiming for improved drug delivery to tumor tissues and a more favorable pharmacokinetic profile, which are primary goals of prodrug design.
Preclinical Combination Strategies and Synergistic Interactions
In Vitro Combination Studies
Synergy with Paclitaxel (B517696) in Head and Neck Cancer Cell Lines
In vitro studies have demonstrated schedule-dependent synergistic growth inhibition when nolatrexed (B128640) dihydrochloride (B599025) is combined with paclitaxel in head and neck cancer cell lines. nih.govnih.gov Specifically, in both HNX14C and HNX22B cell lines, a synergistic effect was observed when paclitaxel was administered during a continuous infusion of nolatrexed. nih.govnih.gov Conversely, schedules where paclitaxel was given before or after the nolatrexed infusion resulted in antagonistic effects. nih.govnih.gov
The table below summarizes the interaction outcomes based on the administration schedule in the head and neck cancer cell lines.
Cell Line | Administration Schedule | Interaction |
HNX14C | Paclitaxel administered during nolatrexed infusion | Synergy |
HNX22B | Paclitaxel administered during nolatrexed infusion | Synergy |
HNX14C | Paclitaxel administered before nolatrexed infusion | Antagonism |
HNX22B | Paclitaxel administered before nolatrexed infusion | Antagonism |
HNX14C | Paclitaxel administered after nolatrexed infusion | Antagonism |
HNX22B | Paclitaxel administered after nolatrexed infusion | Antagonism |
Combinatorial Effects with Protein Phosphatase Inhibitors (e.g., Cantharidin)
The combination of nolatrexed with the protein phosphatase (PP) inhibitor cantharidin (B1668268) has been suggested to produce a synergistic response that is more effective than the use of nolatrexed alone. biorxiv.orgmcconline.org.in This approach targets both thymidylate synthase and protein phosphatase activity, key regulators of cellular processes. biorxiv.orgmcconline.org.in Further research is needed to fully elucidate the impact of this combination on sulfation metabolism and potential toxicities. biorxiv.org
Molecular Basis of Combinatorial Effects
Enzymatic Interactions Affecting Co-Administered Drug Metabolism (e.g., Paclitaxel Metabolism Inhibition in Human Liver Microsomes)
The synergistic effects observed with certain combination schedules of nolatrexed and paclitaxel are underpinned by a pharmacokinetic interaction. nih.govnih.gov Studies using human liver microsomes have confirmed that nolatrexed acts as an inhibitor of the primary metabolic pathways of paclitaxel. nih.govnih.gov This inhibition leads to a reduced clearance of paclitaxel when administered during a nolatrexed infusion. nih.govnih.gov Consequently, this results in higher peak plasma concentrations and increased area under the curve for paclitaxel, enhancing its therapeutic effect. nih.govnih.gov
The following table details the pharmacokinetic parameters of paclitaxel when administered with and without nolatrexed.
Paclitaxel Administration Schedule | Paclitaxel Clearance (ml min⁻¹ m⁻²) | Peak Paclitaxel Plasma Concentration (µM) | Paclitaxel Area Under the Curve (µM min⁻¹) |
During nolatrexed infusion | 165-238 | 1.66-1.93 | 392-565 |
Before or after nolatrexed infusion | 322-520 | 0.86-1.32 | 180-291 |
Pathway Crosstalk and Synergistic Molecular Mechanisms
Nolatrexed dihydrochloride functions as a non-competitive lipophilic inhibitor of thymidylate synthase, an essential enzyme in the de novo synthesis of pyrimidines required for DNA replication. medchemexpress.commedchemexpress.cn By binding to the folate cofactor binding site of the enzyme, nolatrexed induces cell cycle arrest in the S phase of cancer cells. medchemexpress.commedchemexpress.cn
When combined with paclitaxel, a microtubule-stabilizing agent that primarily arrests cells in the G2/M phase of the cell cycle, the potential for synergistic cytotoxicity arises from targeting two distinct phases of cell division. The inhibition of DNA synthesis by nolatrexed, followed by the disruption of mitosis by paclitaxel, can lead to enhanced cancer cell death.
Furthermore, nolatrexed has been shown to increase the expression of sulfotransferases. biorxiv.orgmedchemexpress.commedchemexpress.cn These enzymes are involved in the metabolism of various compounds, and their induction by nolatrexed could potentially influence the metabolic pathways of co-administered drugs, contributing to the observed synergistic or antagonistic interactions. The interplay between nolatrexed's primary mechanism of action and its effects on metabolic enzymes like sulfotransferases and cytochrome P450s highlights the complex molecular basis for its combinatorial effects.
Advanced Methodologies in Nolatrexed Dihydrochloride Research
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools for investigating chemical systems by applying principles from quantum mechanics, classical mechanics, and statistical physics. kallipos.gr These approaches allow for the detailed study of molecular structures, properties, and interactions at an atomic level.
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. plos.org This technique is instrumental in understanding how Nolatrexed (B128640) dihydrochloride (B599025) interacts with its biological targets. Research has employed molecular docking to simulate the interaction of nolatrexed with key protein targets. For instance, in studies related to glioblastoma multiforme (GBM), docking simulations were performed to assess the binding affinity of nolatrexed against targets such as mTORC1, mTORC2, and MAP2K1. researchgate.net
The binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction, with more negative values indicating a stronger bond. The results from these simulations suggest that nolatrexed exhibits significant binding scores with these proteins, indicating a potential therapeutic role. researchgate.net
Protein Target | PDB ID | Binding Score (kcal/mol) |
---|---|---|
mTORC1 | 7YRJ | -8.04 |
MAP2K1 | 5HZE | -7.69 |
mTORC2 | 7TZO | -7.2 |
Quantum mechanical methods provide a more detailed and accurate description of electronic structure and reactivity compared to classical approaches. nih.gov Frontier Molecular Orbital (FMO) theory is a key application within this field, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies of these orbitals and the gap between them are crucial for predicting a molecule's reactivity and stability. youtube.com
For Nolatrexed, FMO calculations have been conducted to understand its electronic properties. In one such study, the geometry of nolatrexed was optimized, and its frontier molecular orbitals were calculated using the 6-311(+)G(d)(p) basis set. researchgate.netdergipark.org.tr The analysis revealed that the energy gap between the HOMO and LUMO ranged from 2.7059 to 7.9185 eV. researchgate.netgrafiati.com A larger energy gap generally signifies greater molecular stability and lower chemical reactivity. researchgate.net These quantum mechanical insights are vital for understanding the intrinsic properties of the compound that govern its interactions with biological targets.
Parameter | Methodology | Finding |
---|---|---|
Geometry Optimization & FMO Calculation | Gaussian software with 6-311(+)G(d)(p) basis set | Geometry optimized for FMO visualization. |
HOMO-LUMO Energy Gap | FMO Analysis | Ranges from 2.7059 to 7.9185 eV, indicating high stability. |
Molecular Docking Simulations and Binding Affinity Predictions
Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology represent a paradigm shift from the "one-target, one-drug" model to a more holistic "network-target, multiple-component" approach. mdpi.comnih.gov These fields aim to understand the complex web of interactions between drugs, proteins, and pathways to identify therapeutic targets and elucidate mechanisms of action on a systemic level. researchgate.netfrontiersin.org
Network pharmacology is employed to systematically identify the potential molecular targets of a drug and the biological pathways they modulate. mdpi.com For Nolatrexed, this approach has been used to explore its therapeutic potential in complex diseases like glioblastoma. The process typically begins by identifying potential protein targets using specialized platforms. For instance, the Swiss Target Prediction platform was utilized to identify potential molecular targets for nolatrexed. researchgate.net
Subsequently, databases such as Genecard, DisGeNET, and the Comparative Toxicogenomics Database (CTD) are used to find pathogenic targets associated with a specific disease, such as GBM. researchgate.net By integrating these two sets of data, researchers can construct a drug-target-disease network to pinpoint the key pathways through which the compound may exert its effects. The primary and well-established target of Nolatrexed is thymidylate synthase (TS), an enzyme critical for DNA synthesis. nih.govmedchemexpress.com Network analysis helps to place this primary interaction in the context of broader cellular signaling networks.
Computational biology plays a crucial role in the discovery and validation of biomarkers, which are measurable indicators of a biological state or condition. researchgate.net In preclinical research, biomarkers are essential for assessing a drug's activity and predicting its behavior before human trials. crownbio.com
In the context of Nolatrexed research, computational approaches can be applied to analyze data from preclinical studies to identify and validate biomarkers of drug activity. A key pharmacodynamic marker for Nolatrexed, as an inhibitor of thymidylate synthase, is the level of plasma deoxyuridine (UdR). nih.gov Inhibition of TS leads to an accumulation of its substrate, causing plasma UdR levels to rise. Preclinical and early-phase clinical studies have measured these elevations in plasma UdR as a direct marker of TS inhibition by Nolatrexed. nih.gov While the initial discovery is experimental, computational modeling can be used to correlate the extent of UdR elevation with pharmacokinetic data and drug efficacy, thereby validating its use as a robust biomarker in preclinical settings. This integration of experimental data and computational analysis is fundamental to modern biomarker validation. mdpi.comusc.edu
Q & A
Q. What is the primary mechanism of action of Nolatrexed dihydrochloride in inhibiting thymidylate synthase (TS)?
this compound acts as a non-competitive inhibitor of TS, binding to the folate cofactor binding site with a K_i value of 11 nM . Its rigid molecular scaffold stabilizes key intermediates in the TS catalytic cycle through hydrogen bonding and π-π stacking interactions, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) . This inhibition depletes dTMP pools, inducing S-phase cell cycle arrest and apoptosis in cancer cells .
Q. How can researchers design in vitro experiments to assess the inhibitory effects of this compound on cancer cell lines?
- Cell Line Selection : Use panels of murine and human cancer cell lines (e.g., colorectal, hepatic) to evaluate tissue-specific responses .
- Dose-Response Assays : Treat cells with Nolatrexed concentrations ranging from 0.1–10 µM for 72 hours. Measure IC50 values using viability assays (e.g., MTT) .
- TS Activity Assays : Quantify TS inhibition via enzymatic assays monitoring dUMP-to-dTMP conversion rates in cell lysates .
- Cell Cycle Analysis : Use flow cytometry to confirm S-phase arrest and apoptosis (e.g., Annexin V staining) .
Q. What pharmacokinetic parameters should be prioritized when evaluating this compound in preclinical models?
- Oral Bioavailability : Assess plasma concentration-time profiles after oral administration (70–100% bioavailability in phase I trials) .
- Half-Life and Clearance : Monitor trough plasma levels (3–8 µg/mL) and peak concentrations (6–16 µg/mL) during repeated dosing .
- Toxicity Markers : Track liver function (bilirubin, ALT) and hematological parameters (platelets, neutrophils) to identify dose-limiting toxicities .
Advanced Research Questions
Q. How do structural modifications of this compound influence its inhibitory potency and selectivity for TS?
- Stereochemical Effects : The rigid bicyclic core ensures optimal orientation for TS binding, while substituents (e.g., chlorine, methyl groups) modulate electron distribution and hydrophobic interactions with catalytic residues .
- Solubility Optimization : The dihydrochloride salt enhances water solubility, improving bioavailability without compromising TS binding .
- Comparative Modeling : Use X-ray crystallography or molecular dynamics to compare Nolatrexed-TS interactions with classical inhibitors (e.g., 5-FU) .
Q. What strategies can resolve contradictions in reported IC50 values of this compound across cancer cell lines?
- Standardized Assay Conditions : Control variables such as cell density, serum concentration, and incubation time to minimize inter-study variability .
- Mechanistic Profiling : Correlate IC50 values with TS expression levels (via Western blot) or thymidine salvage pathway activity .
- Resistance Studies : Evaluate mutations in TS (e.g., FdUMP-binding site alterations) that reduce drug sensitivity .
Q. How can researchers integrate this compound into combination therapies to overcome chemoresistance?
- Synergy Screening : Pair Nolatrexed with antimetabolites (e.g., 5-FU) or DNA-damaging agents (e.g., cisplatin) in checkerboard assays to calculate combination indices .
- Rescue Experiments : Supplement cultures with thymidine to confirm TS-specific effects versus off-target mechanisms .
- In Vivo Validation : Use xenograft models to test combinations, monitoring tumor regression and toxicity (e.g., phase I trial protocols) .
Q. What computational approaches are effective in predicting this compound’s binding dynamics to TS variants?
- Docking Simulations : Use software like AutoDock to model interactions between Nolatrexed and TS mutants (e.g., Phe225 substitutions) .
- Free Energy Calculations : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to quantify binding affinity changes .
- Machine Learning : Train models on TS inhibitor datasets to predict resistance-conferring mutations .
Methodological Considerations
- Data Validation : Cross-reference in vitro findings with clinical pharmacokinetic data (e.g., phase I plasma concentrations) to ensure translational relevance .
- Contradiction Analysis : Use meta-analysis tools to reconcile discrepancies in IC50 values, accounting for assay heterogeneity .
- Structural Biology : Collaborate with crystallography facilities to resolve TS-Nolatrexed co-crystal structures for mechanistic insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。